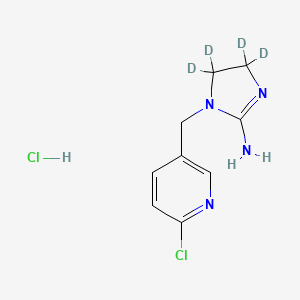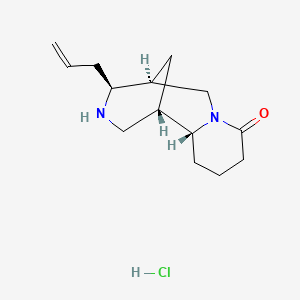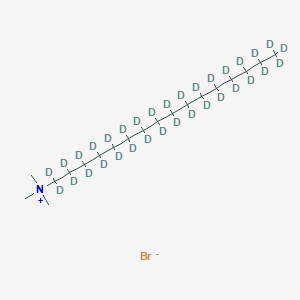
Hexadecyl-D33 trimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl-D33 trimethylammonium bromide is a deuterated version of hexadecyltrimethylammonium bromide, a quaternary ammonium compound. It is primarily used as a cationic surfactant and has applications in various scientific fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its role in the synthesis of nanoparticles.
準備方法
Synthetic Routes and Reaction Conditions: Hexadecyl-D33 trimethylammonium bromide can be synthesized through the reaction of hexadecyl bromide with trimethylamine in the presence of deuterium oxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: Hexadecyl-D33 trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, although these are less frequently studied.
科学的研究の応用
Hexadecyl-D33 trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles, particularly gold and silica nanoparticles. It also acts as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the extraction and purification of DNA and RNA. It helps in the isolation of high molecular weight DNA from plant tissues.
Medicine: It has antimicrobial properties and is used in formulations for topical antiseptics.
Industry: this compound is used in the formulation of household products such as shampoos and conditioners due to its surfactant properties.
作用機序
The mechanism of action of hexadecyl-D33 trimethylammonium bromide involves its ability to interact with lipid membranes and proteins. As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. In nanoparticle synthesis, it stabilizes the particles by forming micelles around them, preventing aggregation.
類似化合物との比較
Hexadecyltrimethylammonium Bromide: The non-deuterated version, commonly used in similar applications.
Tetradecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties.
Dodecyltrimethylammonium Bromide: Another shorter-chain analogue used in various surfactant applications.
Uniqueness: Hexadecyl-D33 trimethylammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics.
特性
分子式 |
C19H42BrN |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChIキー |
LZZYPRNAOMGNLH-SPUUSHFZSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


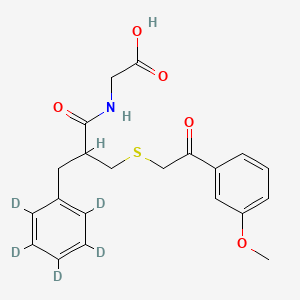
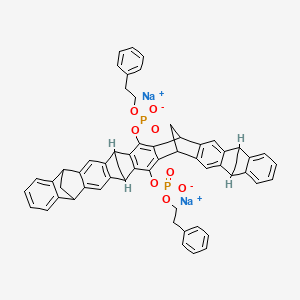
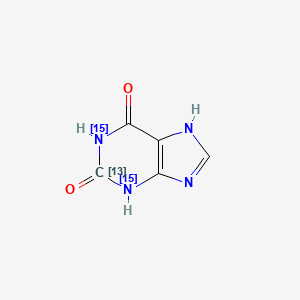

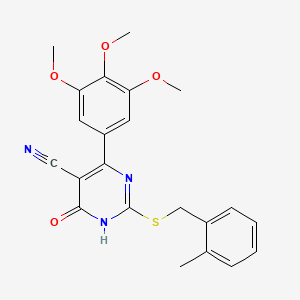
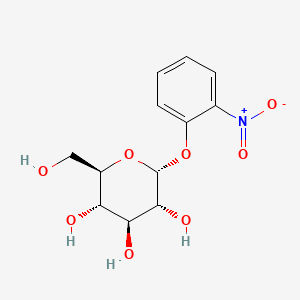
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
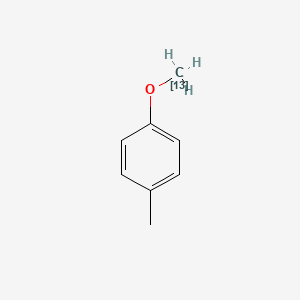

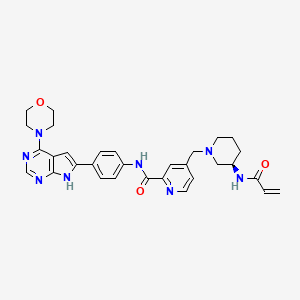
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
